molecular formula C15H16N6 B2434265 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380140-71-4

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B2434265
CAS No.: 2380140-71-4
M. Wt: 280.335
InChI Key: VGMOUCAGCWTGJK-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that contains both pyridazine and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-2-3-14(19-18-12)20-6-8-21(9-7-20)15-10-13(11-16)4-5-17-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOUCAGCWTGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the nucleophilic substitution reaction of a pyridazine derivative with a piperazine derivative. One common synthetic route includes the bromination of a precursor compound followed by nucleophilic substitution with 1-methylpiperazine . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridazine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridazine and piperazine moieties, which may confer distinct biological activities and chemical properties.

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